Cas no 946-02-1 (4-Chlorobutyl benzoate)

4-Chlorobutyl benzoate Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanol, 4-chloro-,1-benzoate
- 4-Chlorobutyl Benzoate
- BENZOIC ACID 4-CHLORO-N-BUTYL ESTER
- Benzoic Acid 4-Chlorobutyl Ester
- XFFQVVCNZAYQSJ-UHFFFAOYSA-N
- 4-chlorobutylbenzoate
- 1-Butanol, 4-chloro-, 1-benzoate
- NSC118972
- 4-chloranylbutyl benzoate
- delta-chlorobutyl benzoate
- XFFQVVCNZAYQSJ-UHFFFAOYSA-
- 1-Butanol,4-chloro-,1-benzoate
- benzoic acid 4-chloro-butyl ester
- SBB006654
- ST
- NSC-118972
- AKOS015917492
- D88799
- NSC 118972
- AS-60236
- FT-0633174
- DTXSID30241545
- 1-Butanol, 4-chloro-, benzoate
- SCHEMBL3793158
- MFCD00019005
- 946-02-1
- A845018
- 4-Chlorobutyl benzoate, 97%
- CS-0315363
- B1399
- InChI=1/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- DTXCID60164036
- DB-057513
- 4-Chlorobutyl benzoate
-
- MDL: MFCD00019005
- Inchi: 1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- InChI Key: XFFQVVCNZAYQSJ-UHFFFAOYSA-N
- SMILES: ClC([H])([H])C([H])([H])C([H])([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Computed Properties
- Exact Mass: 212.06000
- Monoisotopic Mass: 212.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.143 g/mL at 25 °C(lit.)
- Boiling Point: 142°C/5.3mmHg
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: n20/D 1.519(lit.)
- PSA: 26.30000
- LogP: 2.86240
- Solubility: Not determined
4-Chlorobutyl benzoate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
4-Chlorobutyl benzoate Customs Data
- HS CODE:2916310090
- Customs Data:
China Customs Code:
2916310090Overview:
2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
4-Chlorobutyl benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB137168-25 g |
Benzoic acid 4-chloro-n-butyl ester, 98%; . |
946-02-1 | 98% | 25 g |
€135.20 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1399-5G |
4-Chlorobutyl Benzoate |
946-02-1 | >98.0%(GC) | 5g |
¥220.00 | 2024-04-15 | |
1PlusChem | 1P00IIUH-25g |
1-Butanol, 4-chloro-, benzoate |
946-02-1 | >98.0%(GC) | 25g |
$126.00 | 2025-03-01 | |
Ambeed | A331758-25g |
4-Chlorobutyl benzoate |
946-02-1 | 97% | 25g |
$115.0 | 2024-08-02 | |
A2B Chem LLC | AI63433-5g |
4-Chlorobutyl benzoate |
946-02-1 | >98.0%(GC) | 5g |
$35.00 | 2024-07-18 | |
eNovation Chemicals LLC | D752621-5g |
1-Butanol, 4-chloro-, benzoate |
946-02-1 | 98.0% | 5g |
$90 | 2024-06-06 | |
eNovation Chemicals LLC | D752621-100g |
1-Butanol, 4-chloro-, benzoate |
946-02-1 | 98.0% | 100g |
$345 | 2025-02-21 | |
eNovation Chemicals LLC | D752621-5g |
1-Butanol, 4-chloro-, benzoate |
946-02-1 | 98.0% | 5g |
$80 | 2025-02-21 | |
TRC | C989203-2.5g |
4-Chlorobutyl Benzoate |
946-02-1 | 2.5g |
$ 95.00 | 2022-06-06 | ||
TRC | C989203-250mg |
4-Chlorobutyl Benzoate |
946-02-1 | 250mg |
$ 50.00 | 2022-06-06 |
4-Chlorobutyl benzoate Related Literature
-
1. The alkaline fission of 2-aroyloxyethyldimethylsulphonium iodides: the evaluation of Hammett's substituent constants for some ortho-substituentsP. Mamalis,H. N. Rydon J. Chem. Soc. 1955 1049
-
2. Elimination and addition reactions. Part 44. Eliminative fission of cycloalkanolsAdrian Bury,Harold A. Earl,Charles J. M. Stirling J. Chem. Soc. Perkin Trans. 2 1987 1281
-
3. Book reviewsG. H. Wyatt,B. A. Ellis,D. C. Garratt Analyst 1951 76 55
-
4. Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanesHarold A. Earl,Charles J. M. Stirling J. Chem. Soc. Perkin Trans. 2 1987 1273
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 4-Chlorobutyl benzoate
Chemical Profile of 4-Chlorobutyl benzoate (CAS No. 946-02-1)
4-Chlorobutyl benzoate, identified by the Chemical Abstracts Service Number (CAS No.) 946-02-1, is an organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This ester derivative of benzoic acid and 4-chlorobutanol exhibits a unique combination of chemical characteristics that make it a valuable intermediate in synthetic chemistry and a candidate for various industrial and research purposes.
The molecular structure of 4-Chlorobutyl benzoate consists of a benzoate moiety linked to a 4-chlorobutyl group. This configuration imparts distinct reactivity patterns, making it a useful building block in the synthesis of more complex molecules. The presence of the chloro substituent on the butyl chain enhances its utility in nucleophilic substitution reactions, while the aromatic ring of the benzoate group allows for further functionalization via electrophilic aromatic substitution or coupling reactions.
In recent years, 4-Chlorobutyl benzoate has been explored for its potential applications in medicinal chemistry. Its structural motif is reminiscent of many biologically active compounds, suggesting that it could serve as a precursor in the development of new therapeutic agents. For instance, derivatives of benzoic acid are known for their antimicrobial, anti-inflammatory, and analgesic properties, and modifications to the side chain, such as the introduction of a chloro group, can enhance these effects or introduce new mechanisms of action.
One notable area of research involving 4-Chlorobutyl benzoate is its role in the synthesis of novel ligands for enzyme inhibition. The benzoate group can act as a scaffold for designing molecules that interact with specific enzymatic targets. Recent studies have demonstrated that esters derived from benzoic acid can modulate the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. The chloro substituent in 4-Chlorobutyl benzoate may further influence enzyme binding affinity, providing opportunities to fine-tune catalytic activity.
Additionally, 4-Chlorobutyl benzoate has found applications in materials science, particularly in the development of polymer additives and plasticizers. The compound's ability to improve flexibility and durability in polymers makes it a candidate for enhancing material performance. Research has shown that incorporating esters like 4-Chlorobutyl benzoate into polymer matrices can result in improved thermal stability and mechanical strength, which are critical properties for industrial applications.
The synthesis of 4-Chlorobutyl benzoate typically involves the esterification of 4-chlorobenzoic acid with 1-bromobutane or 1-chlorobutane under acidic conditions. Alternatively, transesterification reactions can be employed if another ester derivative is used as the starting material. These synthetic pathways highlight the compound's accessibility and its utility as a synthetic intermediate. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.
In pharmaceutical research, 4-Chlorobutyl benzoate has been investigated as a potential prodrug or carrier molecule. Prodrugs are designed to enhance drug delivery by improving solubility or stability before being converted into the active therapeutic form within the body. The structural features of 4-Chlorobutyl benzoate make it an attractive candidate for this purpose, as it can be engineered to release active pharmaceutical ingredients (APIs) under specific physiological conditions.
The compound's behavior in biological systems has also been studied to understand its potential toxicity and pharmacokinetic properties. Preliminary toxicology studies suggest that 4-Chlorobutyl benzoate is well-tolerated at moderate doses but may exhibit some skin irritation upon prolonged exposure. Further research is needed to fully characterize its safety profile and to explore optimal dosing regimens for therapeutic applications.
From an industrial perspective, 4-Chlorobutyl benzoate serves as a valuable commodity chemical due to its broad applicability across multiple sectors. Its role in fragrance formulations is particularly noteworthy, where it acts as a fixative agent to prolong the scent profile of perfumes and cosmetics. The compound's ability to bind volatile aromatic compounds ensures that fragrances remain detectable over longer periods.
The future prospects for 4-Chlorobutyl benzoate are promising, with ongoing research exploring new synthetic methodologies and expanding its range of applications. Innovations in green chemistry may lead to more sustainable production processes, reducing environmental impact while maintaining high yields. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercially viable products.
In conclusion,4-Chlorobutyl benzoate (CAS No. 946-02-1) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features enable diverse applications, from drug development to polymer enhancement. As research continues to uncover new uses for this compound,4-Chlorobutyl benzoate is poised to remain an important chemical intermediate in both academic and industrial settings.
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